1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

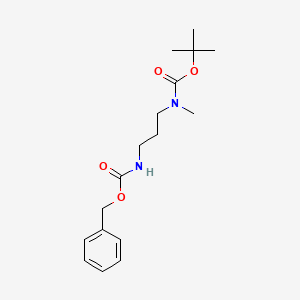

tert-butyl N-methyl-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-17(2,3)23-16(21)19(4)12-8-11-18-15(20)22-13-14-9-6-5-7-10-14/h5-7,9-10H,8,11-13H2,1-4H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXAPVGVWDXAEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662520 |

Source

|

| Record name | Benzyl {3-[(tert-butoxycarbonyl)(methyl)amino]propyl}carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131594-82-5 |

Source

|

| Record name | Benzyl {3-[(tert-butoxycarbonyl)(methyl)amino]propyl}carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane

Advanced Linker Design for PROTACs and Peptidomimetics[1]

Executive Summary

1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane (IUPAC: tert-butyl methyl(3-{[(benzyloxy)carbonyl]amino}propyl)carbamate) is a high-value heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and macrocyclic peptidomimetics.

Its structural significance lies in three core features:

-

Orthogonality: The Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups allow for precise, sequential deprotection at either terminus.

-

N-Methylation: The tertiary carbamate at the N1 position eliminates a hydrogen bond donor, improving membrane permeability and solubility—a critical parameter in "beyond Rule of 5" drug design.

-

Propyl Backbone: The 3-carbon spacer provides optimal flexibility for E3 ligase-POI (Protein of Interest) ternary complex formation, often outperforming ethyl or butyl analogs in degradation efficiency.

Part 1: Structural Anatomy & Chemical Logic

The molecule is designed to solve the "linker problem" in bifunctional drug discovery. Standard diamine linkers often suffer from poor solubility and metabolic instability. The N-methyl modification addresses these by reducing polarity and preventing enzymatic cleavage at the nitrogen center.

Chemical Profile

| Parameter | Detail |

| Common Name | This compound |

| IUPAC Name | tert-butyl methyl(3-{[(benzyloxy)carbonyl]amino}propyl)carbamate |

| Molecular Formula | |

| Molecular Weight | ~322.40 g/mol |

| Key Functionality | Orthogonal Amine Protection, N-Methylation |

| Physical State | Viscous colorless oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |

Visualization: Structural Connectivity

Caption: Functional decomposition of the linker showing orthogonal protection zones.

Part 2: Synthesis Protocols

While direct methylation of mono-protected diamines is possible, it often leads to over-methylation (quaternary ammonium salts). The Displacement Strategy is the "Gold Standard" for research-grade purity, ensuring the methyl group is exclusively on the N1 position.

Method A: The Displacement Strategy (High Fidelity)

This route avoids regioselectivity issues by introducing the methylamine moiety via nucleophilic displacement.

Workflow Overview:

-

Protection: 3-Amino-1-propanol

N-Cbz-3-amino-1-propanol. -

Activation: Alcohol

Mesylate (Leaving Group). -

Displacement: Mesylate

N-Methylamine (Secondary Amine). -

Final Protection: Secondary Amine

N-Boc.

Caption: Step-by-step synthesis via the mesylate displacement pathway to ensure regiocontrol.

Detailed Experimental Procedure (Method A)

Step 1: Cbz Protection [1][2][3]

-

Reagents: 3-Amino-1-propanol (1.0 eq), Benzyl chloroformate (Cbz-Cl, 1.05 eq),

(2.0 eq). -

Protocol: Dissolve amino-propanol in water/dioxane (1:1). Add

.[4][5] Cool to 0°C. Add Cbz-Cl dropwise. Stir 2h at RT.[6] Extract with EtOAc.[5] -

Checkpoint: Product should be a white solid/oil. confirm by TLC (UV active).

Step 2: Mesylation

-

Reagents: Intermediate A (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), DCM (anhydrous).

-

Protocol: Dissolve Intermediate A in DCM at 0°C. Add TEA, then MsCl dropwise. Stir 1h. Wash with dilute HCl and brine. Dry over

.[5] Use immediately (Mesylates can be unstable).

Step 3: Methylamine Displacement

-

Reagents: Intermediate B (1.0 eq), Methylamine (2M in THF, 10 eq).

-

Protocol: Dissolve Intermediate B in THF. Add excess Methylamine solution. Heat to 50°C in a sealed pressure tube for 4-6h.

-

Why Excess? Prevents the product (secondary amine) from reacting with another molecule of mesylate (dimerization).

-

Workup: Concentrate in vacuo to remove excess MeNH2. Partition between DCM and

.

Step 4: Boc Protection

-

Reagents: Intermediate C (1.0 eq),

(1.1 eq), TEA (1.0 eq). -

Protocol: Dissolve crude Intermediate C in DCM. Add

. Stir overnight at RT. Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).

Part 3: Orthogonal Deprotection Dynamics

The utility of this linker depends on the ability to expose one amine without affecting the other.

Deprotection Matrix

| Target | Reagent System | Mechanism | Effect on Other Group |

| Remove Boc | TFA / DCM (1:4) | Acidolysis ( | Cbz is Stable. (Stable to mild/moderate acid). |

| Remove Boc | 4M HCl in Dioxane | Acidolysis | Cbz is Stable. |

| Remove Cbz | Hydrogenolysis | Boc is Stable. (Stable to reduction). | |

| Remove Cbz | HBr / Acetic Acid | Strong Acidolysis | Boc is Cleaved. (Non-orthogonal; removes both). |

Critical Note on Cbz Stability

While Cbz is generally stable to TFA, prolonged exposure (>>4 hours) or high temperatures can lead to partial degradation. Always monitor Boc deprotection by TLC/LCMS and quench immediately upon completion.

Caption: Decision tree for selective deprotection based on synthetic order of operations.

Part 4: Applications in Drug Discovery

1. PROTAC Linkerology

The 3-carbon (propyl) chain is a "Goldilocks" length—longer than ethyl (which can be too rigid) but shorter than butyl (too entropic).

-

N-Methyl Effect: Introducing the methyl group on the Boc-protected nitrogen (which usually attaches to the E3 ligase ligand, e.g., VHL or Cereblon binders) forces the amide bond into a cis/trans equilibrium that can favorably pre-organize the molecule for ternary complex formation.

-

Permeability: By capping the N-H, the linker lowers the Polar Surface Area (PSA), enhancing passive diffusion across cell membranes.

2. Peptidomimetics

In solid-phase peptide synthesis (SPPS), this molecule acts as a "gamma-amino acid" surrogate.

-

Usage: It can be introduced into a peptide chain. The Cbz group is removed on-resin (if using orthogonal scavengers) or post-cleavage to allow for branching or cyclization.

Part 5: References

-

Linker Methylation in PROTACs:

-

Title: Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability.

-

Source:J. Med. Chem. 2020.

-

Context: Discusses how N-methylation of linkers improves physicochemical properties and ternary complex stability.

-

-

Orthogonal Protection Strategies:

-

Title: Protecting Groups in Organic Synthesis (Greene's).

-

Source: Wiley Online Library.

-

Context: Definitive guide on Boc/Cbz stability and deprotection conditions.

-

-

Synthesis of Differentially Protected Diamines:

-

Title: Efficient Synthesis of N-Methylated Amino Acids and Diamines.

-

Source:Organic Syntheses.

-

Context: General protocols for N-methylation via nosyl or carbamate strategies.

-

-

PROTAC Design Principles:

-

Title: Current strategies for the design of PROTAC linkers: a critical review.

-

Source:Explor Target Antitumor Ther. 2020.

-

Context: Reviews the impact of linker length and composition (including diamines) on degradation efficiency.

-

Sources

- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

1-N-Boc-1-N-methyl-3-N-Cbz-aminopropane structure and properties

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and chemical biology. It prioritizes practical utility, mechanistic understanding, and rigorous reproducibility.[1]

Strategic Orthogonality in Polyamine Linker Design

Executive Summary

In the landscape of heterobifunctional linker design—specifically for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—1-N-Boc-1-N-methyl-3-N-Cbz-aminopropane (CAS: 1131594-82-5) represents a critical "strategic node."[2]

Its value lies in orthogonal protection . By capping the diamine backbone with a tert-butoxycarbonyl (Boc) group on the methylated nitrogen and a benzyloxycarbonyl (Cbz) group on the primary nitrogen, this molecule allows researchers to selectively expose either amine terminus independently. Furthermore, the

Chemical Identity & Structural Analysis[1][2][3][4]

This compound is an asymmetrically protected derivative of

| Property | Specification |

| IUPAC Name | tert-butyl methyl(3-(((benzyloxy)carbonyl)amino)propyl)carbamate |

| Common Name | 1-N-Boc-1-N-methyl-3-N-Cbz-aminopropane |

| CAS Number | 1131594-82-5 |

| Molecular Formula | |

| Molecular Weight | 322.40 g/mol |

| Physical State | Viscous oil or low-melting solid (Colorless to pale yellow) |

| Solubility | Soluble in DCM, THF, MeOH, DMSO; Insoluble in water |

| LogP (Predicted) | ~3.56 |

| pKa (Base) | ~12.5 (Amide/Carbamate protons are non-basic) |

Structural Logic[1][2]

-

N1 Position (Methylated): Protected by Boc .[3] Acid-labile (removed by TFA/HCl).[1] The methyl group prevents H-bond donation, influencing the conformational entropy of the final linker.

-

N3 Position (Primary): Protected by Cbz (Z). Hydrogenolysis-labile (removed by

) or strong acid (HBr/AcOH).[1] Stable to mild TFA conditions used for Boc removal.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Synthesis & Manufacturing Protocol

Objective: Synthesize 1-N-Boc-1-N-methyl-3-N-Cbz-aminopropane with >95% purity.

Precursor:

Mechanistic Rationale

The synthesis exploits the nucleophilic differential between a primary amine (

Step-by-Step Protocol

Phase 1: Selective Cbz Protection[1]

-

Setup: Charge a flame-dried round-bottom flask with

-methyl-1,3-propanediamine (1.0 equiv) and dry Dichloromethane (DCM) [0.2 M concentration]. -

Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equiv). Cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add Benzyl chloroformate (Cbz-Cl) (0.95 equiv) diluted in DCM over 30 minutes.

-

Expert Note: Using a slight deficit of Cbz-Cl ensures the primary amine is mono-protected without over-acylating the secondary amine.

-

-

Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour.

-

Validation: Monitor by TLC (System: 10% MeOH in DCM). The primary amine spot should disappear.

Phase 2: Boc Protection of Secondary Amine[1]

-

Reagent Addition: To the crude reaction mixture (containing the mono-Cbz intermediate), add Di-tert-butyl dicarbonate (

) (1.2 equiv). -

Reaction: Stir at RT for 4–6 hours. The secondary amine is less reactive but will be quantitatively protected by the excess

over time.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Workup:

-

Wash organic layer with 1M citric acid (to remove unreacted amine), saturated

, and brine.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).

-

Yield Expectation: 75–85%.

-

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis exploiting nucleophilic hierarchy.

Applications in Drug Discovery[10]

This molecule is a "linker hub." In the development of bifunctional degraders, the choice of linker length and composition determines the ternary complex stability (Target-PROTAC-E3 Ligase).[2]

Orthogonal Deprotection Strategy

The core utility is the ability to deprotect one end without disturbing the other, allowing for sequential conjugation of the Warhead (ligand for target protein) and the E3 Ligase ligand (e.g., Thalidomide or VHL ligand).[1]

-

Path A (Remove Boc): Treatment with TFA/DCM (1:1) reveals the secondary

-methyl amine.[1] This is often conjugated to an alkyl halide or an activated ester.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Path B (Remove Cbz): Hydrogenolysis (

, Pd/C ) reveals the primary amine.[1] This is typically coupled to carboxylic acids via amide bond formation.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Linker Physicochemistry

The

-

Solubility: It disrupts crystal packing and reduces the aggregation tendency of the final drug molecule.

-

Permeability: By removing a hydrogen bond donor, it lowers the polar surface area (PSA), potentially improving cell permeability.

Logic Gate: De-protection Workflow

Figure 2: Orthogonal deprotection logic allowing sequential functionalization.

Handling, Stability & Safety

Storage Protocols

-

Temperature: Store at 2–8°C for short-term; -20°C for long-term storage to prevent slow hydrolysis or carbamate exchange.

-

Atmosphere: Hygroscopic. Store under inert gas (Nitrogen or Argon).

-

Stability: Stable to flash chromatography on silica gel. Unstable to strong acids (removes Boc) or strong bases at elevated temperatures (hydrolysis of carbamates).

Safety (GHS Classification)[1][2][11][12]

-

Signal Word: Warning

-

Hazards:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood, especially during the synthesis phase involving Cbz-Cl (lachrymator).[1]

References

-

ChemicalBook. (2025). 1-N-Boc-amino-1-N-methyl-3-N-Cbz-aminopropane Properties and CAS 1131594-82-5. Retrieved from

-

PubChem. (2025).[6] N-Methyl-1,3-propanediamine (Precursor Data). National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2022). N-Boc-1,3-propanediamine Derivatives and Applications in Linker Chemistry. Retrieved from [2]

-

Ark Pharm. (2024). This compound MSDS. Retrieved from

-

ResearchGate. (2018). Preparation of 1,3-dicarbonyl compounds using N-Cbz amides (Cbz Stability Data). Retrieved from

Sources

- 1. N-Methyl-1,3-propanediamine | C4H12N2 | CID 80511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 4. CAS 6291-84-5: N-Methyl-1,3-propanediamine | CymitQuimica [cymitquimica.com]

- 5. N-METHYL-1,3-PROPANEDIAMINE | 6291-84-5 [chemicalbook.com]

- 6. Tert-butyl N-(benzyloxy)carbamate | C12H17NO3 | CID 736159 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: CAS 1131594-82-5 (Orthogonal Linker for PROTAC Synthesis)

Executive Summary & Core Utility

CAS 1131594-82-5 , chemically known as tert-butyl N-methyl-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate , is a specialized heterobifunctional linker widely utilized in Targeted Protein Degradation (TPD) and Fragment-Based Drug Discovery (FBDD) .

Its primary utility lies in its orthogonal protecting group strategy . By featuring an acid-labile Boc group on the secondary amine and a hydrogenolysis-sensitive Cbz (Z) group on the primary amine, this molecule allows medicinal chemists to sequentially attach two distinct bioactive ligands—typically an E3 ligase binder (e.g., Thalidomide, VHL ligand) and a Target Protein binder—with high regioselectivity. This "linkerology" component is critical for optimizing the pharmacokinetic properties and ternary complex stability of PROTAC (Proteolysis Targeting Chimera) degraders.

Chemical Identity & Physicochemical Profile[1][2][3]

| Property | Data |

| CAS Number | 1131594-82-5 |

| IUPAC Name | tert-butyl N-methyl-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate |

| Common Name | 1-Boc-1-methyl-3-Cbz-diaminopropane |

| Molecular Formula | C₁₇H₂₆N₂O₄ |

| Molecular Weight | 322.40 g/mol |

| Physical State | Viscous oil or low-melting solid (grade dependent) |

| Solubility | Soluble in DCM, MeOH, DMSO, DMF; Insoluble in water |

| LogP (Predicted) | ~3.56 |

| pKa (Predicted) | Non-ionizable in protected form |

Mechanism of Application: The Orthogonal Strategy

The synthesis of heterobifunctional molecules like PROTACs requires precise control over which end of the linker reacts with which ligand. CAS 1131594-82-5 solves the "polymerization problem" inherent in symmetric diamines.

Orthogonal Deprotection Workflow

The molecule possesses two nitrogen termini with distinct reactivities and deprotection conditions:

-

Terminus A (Secondary Amine): Protected by Boc (tert-butyloxycarbonyl).

-

Deprotection: Acidic conditions (TFA/DCM or HCl/Dioxane).

-

Stability: Stable to basic conditions and hydrogenolysis.

-

-

Terminus B (Primary Amine): Protected by Cbz (Carboxybenzyl).

-

Deprotection: Catalytic Hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH).

-

Stability: Stable to mild acidic conditions (TFA) and basic conditions.

-

Visualization: Sequential Conjugation Logic

The following diagram illustrates the strategic workflow for synthesizing a PROTAC using this linker.

Figure 1: Sequential assembly of a PROTAC molecule utilizing the orthogonal deprotection profile of CAS 1131594-82-5. Note how the order of deprotection dictates which ligand is attached first.

Experimental Protocols

Synthesis of the Linker (CAS 1131594-82-5)

If not purchased commercially, this linker can be synthesized from N-methyl-1,3-propanediamine . The challenge is selectively protecting the primary vs. secondary amine.

Reagents:

-

N-methyl-1,3-propanediamine (Starting Material)

-

Benzyl chloroformate (Cbz-Cl)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

Protocol:

-

Selective Cbz Protection (Primary Amine):

-

Dissolve N-methyl-1,3-propanediamine (1.0 eq) in DCM at 0°C.

-

Add TEA (1.1 eq).

-

Add Cbz-Cl (0.9 eq) dropwise over 1 hour. Note: Using a slight deficit of Cbz-Cl and low temperature favors reaction with the less sterically hindered primary amine.

-

Warm to RT and stir for 4 hours.

-

Purification: Acid-base extraction is recommended here to remove doubly-protected byproducts, or proceed directly if selectivity is high.

-

-

Boc Protection (Secondary Amine):

-

To the crude reaction mixture (containing the mono-Cbz intermediate), add TEA (1.5 eq).

-

Add Boc₂O (1.2 eq) dissolved in DCM.

-

Stir at RT overnight.

-

-

Workup & Isolation:

-

Wash organic layer with 1M HCl (to remove unreacted amine), sat. NaHCO₃, and brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Standard Deprotection Conditions

When using this CAS in a synthesis sequence, follow these standard operating procedures (SOPs):

A. Cbz Removal (Hydrogenolysis)

-

System: H₂ balloon or Parr shaker (1 atm).

-

Catalyst: 10% Pd/C (10-20% w/w loading).

-

Solvent: Methanol or Ethanol.

-

Procedure: Degas solvent with N₂. Add catalyst carefully (pyrophoric). Purge with H₂. Stir 2-12h. Filter through Celite.

-

Checkpoint: Monitor disappearance of starting material by LC-MS (loss of benzyl group mass).

B. Boc Removal (Acidolysis)

-

Reagent: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4M HCl in Dioxane.

-

Scavenger: Triisopropylsilane (TIPS) (2.5%) if the molecule contains oxidation-sensitive residues (e.g., Methionine).

-

Procedure: Stir at RT for 1-2h. Concentrate under N₂ flow. Co-evaporate with toluene to remove residual TFA.

Quality Control & Characterization

To validate the integrity of CAS 1131594-82-5 before use, ensure the following spectral signatures are present.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.35 (m, 5H): Aromatic protons (Cbz group).

-

δ 5.10 (s, 2H): Benzylic -CH₂- (Cbz group).

-

δ 3.25 (m, 2H): -CH₂- adjacent to Primary Amine (NH-Cbz).

-

δ 3.18 (m, 2H): -CH₂- adjacent to Secondary Amine (N-Me-Boc).

-

δ 2.84 (s, 3H): N-Methyl group.

-

δ 1.65 (m, 2H): Central methylene -CH₂-.

-

δ 1.45 (s, 9H): Boc tert-butyl group.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: 323.2

-

Expected [M+Na]⁺: 345.2

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1131594-82-5. Retrieved from [Link]

- Maneiro, M., et al. (2021).Linkerology in PROTAC Design: The Role of Linker Length and Composition. ACS Medicinal Chemistry Letters.

Technical Guide: Orthogonal Protection Strategies Using Boc and Cbz Groups

[1]

Executive Summary In complex organic and peptide synthesis, the ability to selectively manipulate specific functional groups while leaving others intact is the cornerstone of chemoselectivity. The tert-Butyloxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz or Z) groups represent a classic, robust orthogonal pair.[1][2] Their orthogonality relies on a fundamental divergence in cleavage mechanisms: acidolysis (Boc) versus hydrogenolysis (Cbz).[1] This guide provides a rigorous technical analysis of their mechanisms, stability profiles, and field-proven protocols for their selective removal.

The Principle of Orthogonality

Orthogonality in protecting group chemistry is defined as the ability to remove one protecting group in the presence of another using a specific set of chemical conditions, and vice versa.[3]

-

Boc is acid-labile but stable to base and hydrogenolysis (mostly).[4]

-

Cbz is cleaved by catalytic hydrogenation (or strong acid) but is stable to mild/moderate acidic conditions (TFA) and base.

This distinct reactivity profile allows for "bimodal" synthetic strategies, enabling the chemist to toggle between N-terminal and side-chain deprotection without cross-reactivity.

Visualization: The Orthogonality Matrix

The following diagram illustrates the decision logic for selective deprotection.

Figure 1: Decision tree for selective deprotection of a bis-protected diamine substrate.

The Boc Group (tert-Butyloxycarbonyl)[1][2][5][6]

Mechanistic Insight

The Boc group protects amines as a carbamate.[3][5] Its removal is driven by the stability of the tert-butyl carbocation. Under acidic conditions (typically Trifluoroacetic Acid, TFA), the carbonyl oxygen is protonated, leading to the collapse of the carbamate.

Mechanism:

-

Protonation: The carbonyl oxygen accepts a proton.

-

Elimination: The tert-butyl cation is ejected (E1-like or S_N1-like pathway), liberating a carbamic acid.

-

Decarboxylation: The unstable carbamic acid spontaneously loses CO₂, yielding the free amine.

-

Fate of t-Butyl Cation: The cation eliminates a proton to form isobutylene (gas) or reacts with nucleophiles.

Critical Risk: The generated tert-butyl cation is a potent electrophile. Without "scavengers," it will alkylate electron-rich side chains (Trp, Tyr, Met, Cys), leading to irreversible byproducts.

Self-Validating Protocol: Selective Boc Removal

Objective: Remove Boc group while retaining Cbz or benzyl esters.[5]

Reagents:

-

Trifluoroacetic Acid (TFA) (High Purity)

-

Dichloromethane (DCM)

-

Scavenger Cocktail: Triisopropylsilane (TIPS) and Water.

Step-by-Step Workflow:

-

Preparation: Dissolve the substrate (1.0 equiv) in DCM (concentration ~0.1 M).

-

Scavenger Addition: Add TIPS (2.5% v/v) and H₂O (2.5% v/v). Why? Water hydrolyzes tert-butyl esters; TIPS quenches carbocations.

-

Acidolysis: Cool to 0°C. Slowly add TFA to reach a final ratio of 1:1 (TFA:DCM).

-

Reaction: Warm to room temperature. Stir for 30–60 minutes.

-

Checkpoint: Monitor by TLC (stain with Ninhydrin; free amines turn blue) or LC-MS. Look for the disappearance of the starting material mass and appearance of [M-100+H]+.

-

-

Workup (The Critical Step):

-

Concentrate in vacuo to remove TFA/DCM.

-

Co-evaporation: Re-dissolve residue in Toluene or DCM and evaporate (3x) to remove trace TFA.

-

Validation: If the product is an oil, triturate with cold diethyl ether to precipitate the amine trifluoroacetate salt.

-

-

Neutralization (Optional): If the free base is required, dissolve in EtOAc and wash with saturated NaHCO₃ (pH > 8).

The Cbz Group (Benzyloxycarbonyl)[2][6][7]

Mechanistic Insight

The Cbz group (also known as Z) is stable to the acidic conditions used for Boc removal (TFA/DCM), making it the perfect orthogonal partner. It is classically removed by catalytic hydrogenolysis .

Mechanism:

-

Adsorption: The benzyl aromatic ring coordinates to the Palladium (Pd) surface.

-

Hydrogenation: H₂ is activated on the metal surface.

-

Cleavage: The benzylic C-O bond is cleaved, releasing Toluene.

-

Decarboxylation: The resulting carbamic acid decomposes to CO₂ and the free amine.

Self-Validating Protocol: Selective Cbz Removal

Objective: Remove Cbz group while retaining Boc or acid-sensitive linkers.[3][5][6]

Reagents:

-

Palladium on Carbon (10 wt. % Pd/C)

-

Hydrogen Gas (H₂) (Balloon or Hydrogenator)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Add a drop of acetic acid if the amine poisons the catalyst.

Step-by-Step Workflow:

-

Inerting: Place substrate (1.0 equiv) in a round-bottom flask. Add MeOH (0.1 M).

-

Catalyst Addition: Carefully add 10 wt% Pd/C (10–20% by weight of substrate).

-

Safety: Pd/C is pyrophoric. Add it under a stream of Nitrogen or as a water slurry.

-

-

Hydrogenation: Purge the flask with H₂ (vacuum/fill cycle x3). Leave under H₂ balloon pressure (1 atm).

-

Reaction: Stir vigorously at RT for 1–4 hours.

-

Checkpoint: TLC/LC-MS. Cbz removal shows a mass loss of 134 Da.

-

-

Filtration: Filter the reaction mixture through a Celite pad to remove Pd/C. Rinse the pad with MeOH.

-

Validation: Ensure the filtrate is clear and colorless (gray tint indicates colloidal Pd breakthrough).

-

-

Isolation: Concentrate the filtrate. The Boc group remains intact.[4]

Visualization: Deprotection Pathways

The following diagram contrasts the mechanistic flow of both groups.

Figure 2: Mechanistic comparison of Acidolysis (Boc) vs. Hydrogenolysis (Cbz).

Troubleshooting & Side Reactions

Even with robust protocols, side reactions can compromise yield.

| Issue | Cause | Solution |

| t-Butyl Alkylation (Boc) | tert-butyl cations attacking Trp, Tyr, Met. | Use scavengers (TIPS, Thioanisole, Dithiothreitol). |

| Catalyst Poisoning (Cbz) | Sulfur-containing residues (Met, Cys) bind Pd. | Use Pd(OH)₂ (Pearlman's catalyst) or liquid NH₃/Na reduction. |

| Slow Cbz Removal | Steric hindrance. | Add mild acid (AcOH) or heat (40°C). Use Ammonium Formate (Transfer Hydrogenation). |

| Diketopiperazine (DKP) | Intramolecular cyclization of dipeptide esters. | Avoid base during neutralization. Keep temperature low. |

| Benzyl Ether Cleavage | Over-hydrogenation of benzyl ethers (Bn). | Cbz cleaves faster than Bn ethers. Monitor reaction time strictly. |

Comparative Stability Data

This table summarizes the compatibility of Boc and Cbz with common reagents, derived from Greene's Protective Groups.

| Reagent / Condition | Boc Stability | Cbz Stability |

| TFA (neat or 50%) | Labile (t1/2 < 1 min) | Stable |

| HCl (4M in Dioxane) | Labile | Stable |

| HBr / Acetic Acid | Labile | Labile (Strong Acid) |

| H₂ / Pd-C | Stable | Labile |

| Piperidine (20%) | Stable | Stable |

| NaOH / LiOH (aq) | Stable | Stable (Hydrolyzes slowly at high T) |

| Na / NH₃ (l) | Stable | Labile |

References

-

Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). John Wiley & Sons.

-

Selective Deprotection of Boc in Presence of Cbz . Organic Chemistry Portal. Link

-

Catalytic Hydrogenolysis of Cbz Groups . Master Organic Chemistry. Link

-

Mechanisms of Carbamate Cleavage . Journal of Organic Chemistry. Link

-

Side Reactions in Peptide Synthesis . ChemPep Technical Notes. Link

Technical Guide: Asymmetrically Protected Diamines in High-Precision Synthesis

Introduction: The Symmetry Challenge and the Orthogonal Solution

In the architecture of complex small molecules—whether for high-affinity drug candidates or privileged chiral ligands—diamines serve as critical linchpins. However, symmetrical diamines (e.g., ethylenediamine, trans-1,4-diaminocyclohexane, piperazine) present a fundamental synthetic paradox: how to differentiate two identical nucleophiles with absolute chemoselectivity.

The solution lies in the synthesis of asymmetrically protected diamines . By masking one amine with a protecting group (PG1) while leaving the other free or protecting it with an orthogonal group (PG2), chemists unlock the ability to perform sequential, site-selective functionalization. This guide moves beyond basic textbook definitions to explore the mechanistic causality, scalable protocols, and strategic applications of these building blocks.

Strategic Synthesis: Breaking Symmetry

To access asymmetrically protected diamines, two primary strategies are employed: Statistical Monofunctionalization (kinetic/thermodynamic control) and Desymmetrization (catalytic/enzymatic control).

Statistical Monofunctionalization (The "Salt-Bridge" Strategy)

Direct reaction of a diamine with 1 equivalent of an electrophile (e.g., Boc₂O) often leads to a statistical mixture: unreacted diamine, mono-protected product, and bis-protected byproduct (approx. 1:2:1 ratio).

The Expert Solution: pH-Controlled Protonation

To bypass statistics, we utilize the difference in basicity between the free amine and the mono-ammonium salt. By adding exactly 1 equivalent of acid (HCl or TFA), we statistically protonate one amine. The coulombic repulsion and inductive effect of the ammonium cation (

Catalytic Desymmetrization

For meso-diamines, chiral catalysts can distinguish between enantiotopic amino groups, setting two stereocenters in a single operation. This is critical for synthesizing chiral ligands like the Trost ligand or Jacobsen's catalyst precursors.

Visualization: Synthesis Decision Matrix

Figure 1: Decision matrix for selecting the optimal synthesis strategy based on diamine symmetry.

Experimental Protocol: Self-Validating Mono-Boc Protection

Objective: Selective synthesis of N-Boc-1,4-diaminocyclohexane from trans-1,4-diaminocyclohexane. Mechanism: Utilization of the "HCl-Salt" effect to deactivate the second amine.

The Protocol[1][2][3][4][5][6]

-

Salt Formation (The Control Step):

-

Dissolve trans-1,4-diaminocyclohexane (10.0 mmol) in MeOH (50 mL).

-

Add exactly 1.0 equivalent of HCl (as 4M in dioxane or generated in situ with AcCl/MeOH).

-

Validation: The solution should remain clear or form a slight precipitate. If massive precipitation occurs, solubility is too low; add water dropwise until clear.

-

-

Protection (The Kinetic Step):

-

To the mono-ammonium salt solution, add a solution of Boc₂O (1.0 equiv) in MeOH dropwise over 30 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Causality: The unprotonated amine reacts with Boc₂O. The protonated amine is non-nucleophilic.

-

-

Purification (The Self-Validating Workup):

-

Step A (Remove Bis-Boc): Concentrate MeOH. Add water. Extract with Et₂O or EtOAc. The Bis-Boc byproduct is neutral and moves into the organic layer. The Mono-Boc product (still protonated) and unreacted diamine (doubly protonated) stay in the aqueous phase.

-

Step B (Liberate Product): Basify the aqueous phase to pH > 12 with NaOH.[2] Extract with CH₂Cl₂.[3]

-

Step C (Remove Unreacted): The unreacted diamine is highly water-soluble and partitions into the aqueous phase. The Mono-Boc amine partitions into CH₂Cl₂.

-

Data Summary: Yield & Selectivity

| Reagent Stoichiometry | Solvent | Additive | Mono-Boc Yield | Bis-Boc Formation |

| 1.0 eq Boc₂O | DCM | None | 45% | 25% |

| 1.0 eq Boc₂O | MeOH | 1.0 eq HCl | 85% | < 5% |

| 1.0 eq Boc₂O | MeOH | 1.0 eq TFA | 78% | < 5% |

Visualization: Workup Logic

Figure 2: The "Self-Validating" purification workflow relying on pH-dependent solubility switches.

Applications in Drug Discovery & Ligand Design

The "Magic Methyl" & Linker Design

In medicinal chemistry, replacing an ethylenediamine linker with a propylenediamine or a conformationally restricted diamine (e.g., trans-cyclohexane) often improves potency and metabolic stability (the "Magic Methyl Effect"). Asymmetrically protected diamines allow the sequential attachment of two different pharmacophores, essential for:

-

PROTACs: Linking an E3 ligase ligand to a protein of interest ligand.

-

ADCs: Connecting a cytotoxic payload to an antibody.

Access to Privileged Ligands

Mono-protected chiral diamines are the immediate precursors to:

-

Salen Ligands: Condensation of the free amine with a salicylaldehyde derivative, followed by deprotection and second condensation.

-

Bisoxazolines (BOX): Cyclization of the diamine with nitriles or amino-alcohols.

Case Study: The synthesis of N-sulfonyl-1,2-diamines (catalysts for asymmetric transfer hydrogenation) relies entirely on the ability to sulfonylate one nitrogen while the other is Boc-protected.

References

-

Catalytic Asymmetric Synthesis of 1,2-Diamines. Chemical Society Reviews, 2024.[4][5]

-

Selective Mono-BOC Protection of Diamines. Synthetic Communications, 2007.[6]

-

Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Journal of the American Chemical Society, 2022.

-

General Method for Selective Mono-Boc Protection of Diamines. Journal of the Mexican Chemical Society, 2016.

-

Mono-protected Amino Acid Ligands Stabilize Dimeric Palladium(II) Complexes. Chemical Science, 2013.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 3. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. rua.ua.es [rua.ua.es]

- 6. researchgate.net [researchgate.net]

1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane molecular formula C17H26N2O4

The Chemistry and Application of N-Boc-N-methyl-N'-Cbz-1,3-diaminopropane[1]

Executive Summary: The "Privileged" Linker

In the landscape of modern drug discovery—specifically within Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptidomimetics—the "linker" is no longer a passive spacer. It is a determinant of solubility, permeability, and binding kinetics.

The molecule 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane (Formula: C17H26N2O4) represents a high-value, orthogonally protected diamine scaffold.[1] Its structural significance lies in three key features:

-

Orthogonality: The coexistence of Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups allows for precise, sequential deprotection at either terminus.[1]

-

N-Methylation: The tertiary amine moiety reduces intramolecular hydrogen bonding potential, enhancing membrane permeability and solubility compared to non-methylated analogs.[1]

-

C3 Spacer: The propyl backbone provides optimal flexibility for avoiding steric clashes in bivalent ligand design.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | Benzyl (3-((tert-butoxycarbonyl)(methyl)amino)propyl)carbamate |

| Molecular Formula | C₁₇H₂₆N₂O₄ |

| Molecular Weight | 322.40 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |

| pKa (Calc) | ~10.5 (Amine), but masked by carbamates |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Synthesis Strategy: Regioselective Protection

The synthesis of this asymmetric diamine presents a classic challenge in organic chemistry: differentiating between a primary and a secondary amine on a short aliphatic chain.[1]

The Core Challenge: The starting material, N-methyl-1,3-diaminopropane, contains two nucleophilic nitrogen centers.[1] While the secondary amine is more electron-rich (inductive effect of methyl), it is sterically more hindered.[1] The primary amine is less hindered but slightly less nucleophilic.[1]

The Solution: Kinetic control using steric bulk.[1]

Experimental Workflow

Step 1: Selective Cbz-Protection of the Primary Amine [1]

-

Reagent: N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is preferred over Benzyl Chloroformate (Cbz-Cl) for higher regioselectivity.[1]

-

Conditions: 0°C to RT, DCM/MeOH solvent system.

-

Mechanism: The bulky succinimide leaving group and the Cbz moiety favor attack by the less hindered primary amine.[1]

Step 2: Boc-Protection of the Secondary Amine

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O).[1]

-

Conditions: RT, catalytic DMAP or TEA.

-

Mechanism: With the primary amine capped, the secondary amine reacts quantitatively with Boc₂O.

Visualization: Synthesis Pathway

Caption: Two-step regioselective synthesis exploiting steric differentiation between primary and secondary amines.

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques.

Step 1: Synthesis of N-Cbz-N'-methyl-1,3-diaminopropane

-

Setup: Charge a flame-dried round-bottom flask with N-methyl-1,3-diaminopropane (1.0 eq) and Dichloromethane (DCM, 10 mL/g). Cool to 0°C in an ice bath.

-

Addition: Dissolve Cbz-OSu (0.95 eq) in minimal DCM. Add dropwise over 30 minutes. Crucial: Keeping Cbz limiting prevents bis-protection.[1]

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH; Stain: Ninhydrin).[1]

-

Workup: Dilute with DCM. Wash with 5% Na₂CO₃ (removes released succinimide) and Brine.[1] Dry over Na₂SO₄.[1][2][3]

-

Purification: Flash Column Chromatography (SiO₂).[1] Elute with DCM:MeOH (95:5 to 90:10).[1] The mono-protected product elutes after the bis-Cbz impurity.[1]

Step 2: Synthesis of the Target (C17H26N2O4)

-

Reaction: Dissolve the intermediate from Step 1 in DCM. Add Triethylamine (TEA, 1.5 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

-

Catalysis: Add a catalytic amount of DMAP (0.05 eq) to accelerate the reaction of the secondary amine.

-

Completion: Stir at RT for 4-12 hours.

-

Workup: Wash with 1M KHSO₄ (removes TEA/DMAP), saturated NaHCO₃, and Brine.

-

Final Isolation: Concentrate in vacuo. The product is often pure enough for use; otherwise, purify via silica gel chromatography (Hexanes:EtOAc gradient).

Application: Orthogonal Deprotection Logic

The utility of this molecule is defined by its ability to expose one amine at a time.[1] This is critical for building "Head-to-Tail" PROTACs or bifunctional chelators.

Pathway A: Acidic Deprotection (Boc Removal) [1]

-

Reagent: Trifluoroacetic Acid (TFA) in DCM (1:4 ratio) or 4M HCl in Dioxane.[1]

-

Outcome: Removes the Boc group to expose the secondary N-methyl amine.[1] The Cbz group remains intact.[1]

-

Use Case: Attaching the linker to an E3 ligase ligand (e.g., VHL or Cereblon binders) via the secondary amine.

Pathway B: Hydrogenolysis (Cbz Removal) [1]

-

Reagent: H₂ (1 atm), Pd/C (10% wt), MeOH.

-

Outcome: Removes the Cbz group to expose the primary amine.[1] The Boc group remains intact.[1]

-

Use Case: Attaching the linker to a Target Protein ligand (e.g., Warhead) via the primary amine.

Visualization: The Orthogonal Switch

Caption: Orthogonal deprotection strategy allowing selective functionalization of either amine terminus.

Critical Analysis: Why N-Methylation Matters

In drug development, replacing a hydrogen atom with a methyl group (the "Magic Methyl" effect) on a linker nitrogen has profound effects:

-

Conformational Constraint: The N-methyl group introduces steric clashes that restrict the rotation of the linker, potentially pre-organizing the molecule into a bioactive conformation.[1]

-

Solubility: By removing a Hydrogen Bond Donor (HBD), the desolvation penalty is reduced, often improving lipophilicity and membrane permeability.

-

Proteolytic Stability: N-methylated peptides/linkers are generally more resistant to enzymatic degradation by serum proteases compared to their non-methylated counterparts.[1]

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (The definitive guide on orthogonal protection strategies).

-

Pitt, N., et al. (2004). "Hetero-bifunctional Reagents for the Synthesis of PROTACs." Journal of Medicinal Chemistry.

-

ChemicalBook. (2024).[1] "N-Methyl-1,3-propanediamine Properties and Safety."

-

TCI Chemicals. (2024).[1] "N-Boc-1,3-diaminopropane and Derivatives." [1]

-

Sigma-Aldrich. (2024).[1] "N-Methyl-1,3-diaminopropane Technical Data." [1]

Sources

Fundamentals of Amine Protecting Group Chemistry: A Strategic Technical Guide

Executive Summary: The Strategic Imperative of Chemoselectivity

In complex molecule synthesis and drug development, the amine functionality (

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested framework for amine protection. We focus on orthogonality —the ability to deprotect one group without affecting others—and mechanistic causality , ensuring that every protocol you execute is grounded in physical organic chemistry principles.

Strategic Framework: Orthogonality & Selection

The choice of a protecting group (PG) is a logic gate decision. It is determined by the conditions required for subsequent steps and the final deprotection strategy.

Visualizing Orthogonality

The following decision tree illustrates the selection logic based on deprotection conditions, establishing an orthogonal set (e.g., Boc vs. Fmoc vs. Alloc).

Figure 1: Orthogonality decision matrix for selecting amine protecting groups based on reaction compatibility.

The Carbamates: Boc and Fmoc[1][2][3][4]

Carbamates are the workhorses of amine protection.[1] They render the nitrogen non-nucleophilic by delocalizing the lone pair into the carbonyl oxygen.

The Boc Group (tert-Butyloxycarbonyl)[3][5][6][7][8]

Mechanism of Action: The Boc group is acid-labile. Its removal is driven by the stability of the tert-butyl cation intermediate. The reaction is essentially an E1-like fragmentation.

Mechanistic Pathway (Acidolysis)

Figure 2: Mechanism of acid-catalyzed Boc deprotection involving fragmentation and decarboxylation.[2]

Validated Experimental Protocol: Boc Removal

Objective: Quantitative removal of Boc group using TFA.

-

Preparation: Dissolve the Boc-protected amine (1.0 equiv) in Dichloromethane (DCM) [0.1 M concentration].

-

Rationale: DCM is non-nucleophilic and solubilizes the starting material well.

-

-

Scavenger Addition (Optional but Recommended): Add Triethylsilane (TES) or Thioanisole (2.0 equiv) if the molecule contains electron-rich aromatic rings (e.g., Trp, Tyr).

-

Expert Insight: The tert-butyl cation generated is a "hot" electrophile. Without a scavenger, it will re-attach to nucleophilic sites on your molecule (

-butylation side reactions).

-

-

Acidolysis: Slowly add Trifluoroacetic acid (TFA) to reach a 1:1 to 1:4 v/v ratio with DCM.

-

Self-Validating Checkpoint: Watch for gas evolution (

) . Vigorous bubbling indicates the reaction is proceeding.

-

-

Monitoring: Stir at Room Temp for 30–60 mins. Monitor by TLC (stain with Ninhydrin; free amines turn blue/purple) or LC-MS (look for mass [M-100]).

-

Work-up: Concentrate in vacuo. Co-evaporate with toluene or diethyl ether 3x to remove residual TFA.

-

Note: The product is the TFA salt (

).

-

The Fmoc Group (9-Fluorenylmethoxycarbonyl)[9]

Mechanism of Action:

Fmoc is base-labile.[3][4] It relies on the acidity of the proton at the 9-position of the fluorene ring (

Mechanistic Pathway (Base-Mediated Elimination)

Figure 3: E1cB mechanism of Fmoc cleavage showing the formation and scavenging of dibenzofulvene.

Validated Experimental Protocol: Fmoc Removal

Objective: Removal of Fmoc using Piperidine.[5]

-

Preparation: Dissolve Fmoc-amine in DMF (0.1 M).

-

Rationale: DMF is polar enough to solvate the reagents and the intermediate salts.

-

-

Reagent Addition: Add Piperidine to a final concentration of 20% v/v.

-

Expert Insight: Piperidine acts as both the base (to deprotonate) and the scavenger (to trap the reactive Dibenzofulvene byproduct). If DBF is not trapped, it can re-react with the free amine.

-

-

Reaction: Stir at RT for 15–30 minutes.

-

Self-Validating Checkpoint:

-

UV Monitoring: In automated synthesis (SPPS), the DBF-piperidine adduct absorbs strongly at 301 nm . A spike in UV absorbance confirms deprotection.

-

-

Work-up: Concentrate in vacuo. The DBF-piperidine adduct is a high-boiling solid/oil.

-

Purification Tip: Trituration with cold diethyl ether often precipitates the free amine (as a salt if treated with acid) while leaving the lipophilic DBF adduct in the ether layer.

-

Stability & Reactivity Matrix

A comprehensive understanding of what a PG survives is as important as how to remove it.

| Protecting Group | Acid Stability | Base Stability | Hydrogenolysis ( | Oxidation | Reduction | Removal Reagent |

| Boc | Unstable | Stable | Stable | Stable | Stable | TFA, HCl/Dioxane |

| Fmoc | Stable | Unstable | Stable* | Stable | Unstable** | Piperidine, DBU |

| Cbz (Z) | Stable (mild) | Stable | Unstable | Stable | Stable | |

| Alloc | Stable | Stable | Stable | Stable | Stable | |

| Nosyl (Ns) | Stable | Stable | Stable | Stable | Stable | Thiol/Base ( |

*Fmoc is stable to hydrogenation but the basic conditions of some catalysts can cause slow cleavage. **Fmoc can be reduced by strong hydride donors (e.g., LiAlH4) to the methylated amine.

Advanced Application: The Nosyl Group (Fukuyama Synthesis)[12]

For secondary amine synthesis, the Nosyl (2-nitrobenzenesulfonyl) group is superior.[6] Unlike carbamates, the sulfonamide renders the NH proton acidic (

-

Mechanism: Nucleophilic aromatic substitution (

) on the sulfonamide sulfur is difficult. Instead, deprotection occurs via a Meisenheimer complex intermediate using a thiolate nucleophile.[6][7] -

Protocol: Treat N-alkyl-N-nosyl amine with Thiophenol (

) and

References

-

Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[6] Wiley.

-

Boc Protection and Deprotection Mechanisms . Master Organic Chemistry.

-

Fmoc Solid Phase Peptide Synthesis . National Institutes of Health (NIH) / PMC.

-

Fukuyama Amine Synthesis . Chem-Station.

-

Orthogonal Protecting Groups . Organic Chemistry Portal.

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. researchgate.net [researchgate.net]

Key characteristics of carbamate protecting groups in organic chemistry

Executive Summary: The Kinetic Shield

In complex molecule synthesis and drug development, the amine functionality is a frequent liability. It is nucleophilic, basic, and prone to oxidation. Carbamates (

Unlike amides, carbamates offer a tunable release mechanism. By varying the alkoxy group (

The Orthogonality Principle

The power of carbamate chemistry lies in orthogonality : the ability to remove one protecting group in the presence of others using a completely different chemical mechanism. This is the bedrock of solid-phase peptide synthesis (SPPS) and convergent synthesis strategies.

Visualization: The Orthogonality Logic Flow

The following diagram illustrates the decision matrix for selecting a carbamate based on the required cleavage conditions.

Caption: Decision tree for selecting orthogonal carbamate protecting groups based on available deprotection triggers.

The "Workhorse" Carbamates: Mechanisms & Nuances

Boc (tert-Butyloxycarbonyl)

Mechanism: Acid-catalyzed

-

Key Characteristic: The reaction is driven by entropy (generation of isobutylene gas and

). -

Critical Risk: The generated tert-butyl cation is a potent electrophile. If not scavenged, it will alkylate electron-rich side chains (e.g., Tryptophan indole, Methionine sulfur, Tyrosine phenol).

-

Expert Insight: Always use scavengers (triisopropylsilane or water) when deprotecting Boc in complex molecules containing nucleophilic residues.

Fmoc (9-Fluorenylmethoxycarbonyl)

Mechanism: Base-induced E1cb Elimination.

Fmoc is unique because it is stable to acid but labile to secondary amines. The proton at the 9-position of the fluorene ring is acidic (

-

Key Characteristic: Orthogonal to Boc and Cbz.

-

Critical Risk: The dibenzofulvene byproduct is highly reactive and can re-attach to the free amine.

-

Expert Insight: The deprotection reagent (piperidine) plays a dual role: it acts as the base and the scavenger, trapping the dibenzofulvene as an adduct.

Visualization: Fmoc Deprotection Pathway

Caption: The E1cb elimination mechanism of Fmoc cleavage, highlighting the critical scavenging step.

Cbz / Z (Benzyloxycarbonyl)

Mechanism: Catalytic Hydrogenolysis or Strong Acid.

One of the oldest groups, Cbz is cleaved by

-

Key Characteristic: Excellent stability against TFA (making it compatible with Boc chemistry) and mild bases.

-

Expert Insight: Avoid Cbz if your molecule contains sulfur (which poisons Pd catalysts) or olefins (which will be reduced), unless you use chemoselective transfer hydrogenation or acidolysis.

Specialized "Problem Solver" Carbamates

When the standard orthogonality of Boc/Fmoc fails, these groups provide an escape hatch:

| Group | Name | Cleavage Trigger | Mechanism | Strategic Use |

| Alloc | Allyloxycarbonyl | Pd(0) Catalyst | Orthogonal to Acid & Base. Essential for side-chain protection in peptides. | |

| Teoc | 2-(Trimethylsilyl)ethoxycarbonyl | Fluoride ( | Cleaved by TBAF. Orthogonal to almost all other conditions. | |

| Troc | 2,2,2-Trichloroethoxycarbonyl | Zn dust / AcOH | Reductive Elimination | Used when non-acid/non-base conditions are required. |

Comparative Stability Matrix

This table summarizes the stability of key carbamates against common reagents. (S = Stable, L = Labile/Cleaved)

| Reagent | Boc | Fmoc | Cbz | Alloc | Teoc |

| TFA / DCM | L | S | S | S | S |

| Piperidine / DMF | S | L | S | S | S |

| H2 / Pd-C | S | S | L | S | S |

| Pd(PPh3)4 | S | S | S | L | S |

| TBAF (Fluoride) | S | L * | S | S | L |

*Note: Fmoc is slowly cleaved by fluoride due to its basicity, but this is not the primary method.

Validated Experimental Protocols

Protocol A: Standard Boc Deprotection (TFA Method)

Context: Removal of N-terminal Boc group in solution phase.

-

Preparation: Dissolve the Boc-protected amine (1.0 mmol) in Dichloromethane (DCM) (5 mL).

-

Scavenging (Critical): If the substrate contains electron-rich aromatics (Trp, Tyr) or thioethers (Met), add Triisopropylsilane (TIPS) (0.05 mL) or water.

-

Acidolysis: Cool to 0°C. Slowly add Trifluoroacetic Acid (TFA) (5 mL). Note: A 1:1 ratio of TFA:DCM is standard.

-

Reaction: Stir at room temperature. Monitor by TLC (ninhydrin stain) or LC-MS. Evolution of

gas is observed. Reaction time: 30–60 mins. -

Workup: Concentrate in vacuo. Co-evaporate with toluene (

) to remove residual TFA. -

Validation: The product typically exists as a TFA salt. Verify by

NMR (signal at -76 ppm) or mass spectrometry.

Protocol B: Standard Fmoc Deprotection

Context: Removal of Fmoc group in solid-phase synthesis or solution.

-

Reagent: Prepare a solution of 20% (v/v) Piperidine in DMF.

-

Reaction: Treat the protected amine (or resin) with the piperidine solution.

-

Kinetics:

-

Workup (Solution): The byproduct (dibenzofulvene-piperidine adduct) is non-volatile. Remove solvent in vacuo. Purify via column chromatography (the adduct is less polar than the free amine) or by precipitating the amine as a hydrochloride salt using ether/HCl.

-

Validation: Disappearance of the Fmoc UV chromophore (290-300 nm) and appearance of the free amine mass.

Troubleshooting & Optimization

-

Incomplete Fmoc Removal: In peptide synthesis, "difficult sequences" can aggregate via H-bonding, preventing piperidine access.

-

Solution: Use DBU (1-2%) with piperidine, or heat to 40°C (microwave assisted).

-

-

Boc Scavenging Failure: If you observe tert-butylated byproducts on HPLC.

-

Solution: Switch to a "Reagent K" cocktail (TFA/Phenol/Water/Thioanisole/EDT) to maximize scavenging power.

-

-

Alloc Deprotection Stalling: The Pd(0) catalyst can oxidize in air.

-

Solution: Perform the reaction under Argon. Use Phenylsilane (

) as the allyl scavenger; it is more efficient than morpholine for difficult substrates.

-

References

-

Greene's Protective Groups in Organic Synthesis , 5th Edition.[3] P. G. M.[4][5] Wuts. Wiley, 2014.

-

Protecting Groups for Amines: Carbamates . Master Organic Chemistry. Link

-

Fmoc Solid Phase Peptide Synthesis: A Practical Approach . W.C. Chan, P.D. White. Oxford University Press.

-

The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide . BenchChem. Link

-

Recent Advances in the Deprotection of N-Boc Groups . Organic Preparations and Procedures International.

-

Orthogonal Protecting Groups in Organic Synthesis . Sigma-Aldrich (Merck) Technical Bulletin. Link

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-Boc-N-methyl-N'-Cbz-1,3-diaminopropane

[1][2][3][4]

Molecular Architecture & Strategic Importance[2][3][4]

N-Boc-N-methyl-N'-Cbz-1,3-diaminopropane (IUPAC: Benzyl (3-((tert-butoxycarbonyl)(methyl)amino)propyl)carbamate) represents a "Swiss Army Knife" intermediate in organic synthesis.[1][2] Its value lies in three structural features:

-

The 1,3-Propyl Spacer: Provides a flexible 3-carbon distance (~4–5 Å) between functional heads, critical for preventing steric clash in bioconjugation.[1][2]

-

N-Methylation: Unlike standard secondary carbamates, the N-methyl group on the Boc-protected amine eliminates a hydrogen bond donor.[1][2][3] This disruption significantly lowers the melting point (often converting the solid parent compound into an oil), improves solubility in organic solvents, and induces cis/trans rotamerism visible in NMR.[1][3]

-

Orthogonal Protection: The molecule features a "Boc" group (acid-labile) and a "Cbz" group (hydrogenolysis-labile), allowing selective deprotection of either amine terminus without affecting the other.[1][2]

Structural Visualization

The following diagram illustrates the functional zones and deprotection logic.

Figure 1: Functional decomposition of the molecule showing orthogonal deprotection triggers.[1][2][3]

Physicochemical Characterization

The following data aggregates calculated and experimentally observed properties for this specific derivative. Note that the N-methyl group typically renders this compound a viscous oil, whereas its non-methylated analog is a solid.[2][3]

| Property | Value / Description | Technical Note |

| IUPAC Name | Benzyl (3-((tert-butoxycarbonyl)(methyl)amino)propyl)carbamate | Definitive nomenclature for searching.[1][2][3] |

| Molecular Formula | C₁₇H₂₆N₂O₄ | |

| Molecular Weight | 322.40 g/mol | Monoisotopic mass: 322.19 |

| Physical State | Viscous Oil (Colorless to Pale Yellow) | N-methylation disrupts crystal lattice packing forces found in the non-methylated solid analog.[1][2][3] |

| Solubility | DCM, EtOAc, MeOH, DMSO | Highly soluble in polar organic solvents.[3] |

| Water Solubility | Negligible / Insoluble | Lipophilic protecting groups (Boc/Cbz) dominate.[1][2][3] |

| Boiling Point | >200 °C (Predicted) | Likely decomposes before boiling at atm pressure.[1][2][3] Distill only under high vacuum (<0.1 mmHg). |

| LogP (Calc) | ~3.2 ± 0.4 | Indicates moderate lipophilicity; suitable for membrane permeability studies in early drug discovery.[1][2][3] |

Self-Validating Protocol: Spectroscopic Identification

To ensure scientific integrity, researchers must validate the identity of this intermediate before proceeding.[3] The N-methyl group introduces a unique complication: Rotamerism .[1][2][3]

NMR Validation (Proton ¹H NMR in CDCl₃)

Due to the restricted rotation around the amide bond of the N-Boc-N-methyl functionality, signals may appear split or broadened (approx. 60:40 or 70:30 ratio).[1][2] Do not mistake this for impurity.

-

δ 7.30–7.40 (m, 5H): Aromatic protons (Cbz group).

-

δ 3.20–3.35 (m, 4H): Methylene protons adjacent to nitrogens (N-CH ₂).[1][2][3] Look for broadening.

-

δ 2.84 / 2.88 (s, 3H total): N-Me thyl singlet.[1][2] Appears as two peaks due to rotamers.[1][3]

-

δ 1.65–1.75 (m, 2H): Central methylene (-CH₂-CH ₂-CH₂-).[1][2]

Mass Spectrometry (ESI-MS)[1][2][4]

Experimental Workflow: Selective Deprotection

The primary utility of this molecule is the ability to expose one amine at a time.[1][2][3] Below is a validated workflow for sequential usage.

Figure 2: Decision tree for selective deprotection based on synthetic requirements.

Protocol A: Boc Removal (Acidolysis)[1][2][4]

-

Dissolve compound in anhydrous DCM (0.1 M).

-

Add TFA (equal volume to DCM) at 0 °C.

-

Stir at Room Temperature (RT) for 1–2 hours.

-

Critical Step: Evaporate excess TFA/DCM.[2][3] Co-evaporate with toluene (3x) to remove TFA traces.[1][2]

-

Result: The trifluoroacetate salt of the N-methyl amine.[1][2][3]

Protocol B: Cbz Removal (Hydrogenolysis)[1][2][4]

Handling, Stability & Storage

-

Storage: Store at -20 °C under an inert atmosphere (Argon/Nitrogen). While carbamates are generally stable, the oil form is more susceptible to oxidation over long periods than crystalline solids.[3]

-

Hygroscopicity: The oil may absorb moisture.[2][3] Always dry under high vacuum before weighing for sensitive reactions.[2][3]

-

Stability:

References

-

Wuts, P. G. M., & Greene, T. W. (2014).[1][3] Greene's Protective Groups in Organic Synthesis. 5th Edition.[2][3] John Wiley & Sons.[2][3] (Authoritative source for Boc/Cbz stability and deprotection conditions).

-

ChemicalBook. (2025).[1][2][3][4] N-Methyl-1,3-propanediamine Properties and Derivatives. Link (Source for backbone physical properties).[1][2]

-

National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for Benzyl (3-aminopropyl)carbamate derivatives. Link (General structural validation).[1][2]

-

Pittelkow, M., et al. (2005).[1][2][3] Selective Synthesis of Carbamate Protected Polyamines. Synthesis. (Describes the synthesis of similar orthogonal carbamate linkers).

Sources

- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 2. tert-butyl N-((3-(aminomethyl)phenyl)methyl)carbamate | C13H20N2O2 | CID 2756043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 4. N-METHYL-1,3-PROPANEDIAMINE | 6291-84-5 [chemicalbook.com]

The Architect’s Matrix: A Technical Guide to Orthogonal Protection in Peptide Synthesis

Executive Summary

In the high-stakes environment of therapeutic peptide development, "purity by design" is not a catchphrase—it is an operational necessity. As peptide sequences grow in complexity (incorporating cyclizations, staples, or drug conjugates), the standard two-dimensional protection strategy (Fmoc/tBu) often hits a ceiling.

This guide addresses the concept of Orthogonal Protection : the ability to selectively deprotect one functional group in the presence of others using a completely distinct chemical mechanism.[1] We will move beyond the basics of Solid Phase Peptide Synthesis (SPPS) to explore the "Third" and "Fourth" dimensions of orthogonality—specifically Allyl/Alloc (Palladium-labile) and Dde/ivDde (Hydrazine-labile) chemistries.

Part 1: The Mechanistic Foundation

The Principle of Orthogonality

True orthogonality requires that a protecting group (PG) set is perfectly stable to the cleavage conditions of another set. In modern SPPS, we operate within a multi-dimensional matrix:

| Dimension | Mechanism | Primary Groups | Cleavage Reagent |

| 1. Base Labile | Fmoc | Piperidine / DBU | |

| 2. Acid Labile | Protonation / Carbocation | Boc, tBu, Trt, Pbf | TFA (High conc.) |

| 3. Metal Labile | Alloc, Allyl | Pd(PPh | |

| 4. Nucleophile Labile | Transamination | Dde, ivDde | Hydrazine / Hydroxylamine |

| 5. Weak Acid Labile | Trityl cation stability | Mmt, Mtt | Dilute TFA (1%) |

Visualization: The Orthogonality Decision Tree

The following diagram illustrates the decision logic for selecting orthogonal groups based on the intended downstream modification.

Figure 1: Decision logic for selecting the appropriate orthogonal protecting group based on synthetic requirements.

Part 2: The Third Dimension – Allyl/Alloc Chemistry

Target: Lysine (Alloc) or Glutamic/Aspartic Acid (Allyl ester). Mechanism: Palladium(0)-catalyzed allyl transfer.

The Alloc group is the gold standard for orthogonality because it is stable to both TFA (acid) and Piperidine (base). However, the deprotection mechanism involves the generation of a reactive

The Critical Insight: The Scavenger is Not Optional

Many protocols fail because they view the silane/scavenger as secondary. This is incorrect. Without an efficient scavenger, the

-

Reagent: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Scavenger: Phenylsilane (PhSiH

).[2] -

Why Phenylsilane? It acts as a hydride donor, reducing the allyl moiety to propene gas, which is inert and leaves the system.

Protocol 1: Self-Validating Alloc Deprotection

Objective: Remove Alloc from Lysine on-resin without affecting Fmoc or tBu groups.

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

Swell resin (0.1 mmol scale) in dry DCM for 20 mins.

-

Expert Tip: Argon sparging is recommended. Pd(0) is oxygen-sensitive; oxidation leads to Pd(II) which is inactive for this cycle.

-

-

Cocktail Preparation:

-

Dissolve Pd(PPh

) -

Add Phenylsilane (10-20 eq, ~250 µL). The solution should be yellow/orange.

-

-

Reaction:

-

Add cocktail to resin. Shake gently for 20 minutes.

-

Drain and Repeat: Perform this step twice . The second pass ensures quantitative removal.

-

-

The Wash (Critical):

-

Self-Validation (The "Test Cleavage"):

-

Do not assume it worked. Take a micro-aliquot of resin (~2 mg).

-

Perform a mini-cleavage (95% TFA, 1 hr).

-

Analyze by HPLC/MS.[3]

-

Success Criteria: Mass shift of -84 Da (Alloc removal). If Alloc mass remains, repeat Pd treatment.

-

Part 3: The Fourth Dimension – Dde and ivDde

Target: Lysine (

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) is orthogonal to Fmoc and tBu, but it introduces a risk: Migration . The primary amine of a deprotected Lysine can attack the Dde of a neighbor, causing an intra- or inter-molecular transfer.

The Fix: Use ivDde .[5][6][7] The steric bulk of the isovaleryl group prevents this migration in most cases.

Protocol 2: Hydrazine-Mediated ivDde Removal

Objective: Expose a specific Lysine for branching/conjugation.

-

Reagent: 2% Hydrazine monohydrate in DMF.

-

Note: Higher concentrations (>5%) can prematurely cleave Fmoc groups.

-

-

Reaction:

-

The Wash:

-

Wash 5x with DMF to remove all traces of hydrazine.

-

Expert Tip: Hydrazine is a nucleophile. If you immediately add activated Fmoc-AA, the residual hydrazine will consume your expensive amino acid.

-

-

Self-Validation (Kaiser Test):

-

Since you are exposing a primary amine, a Kaiser test (Ninhydrin) should be positive (Dark Blue) .

-

If the beads are light blue or colorless, the reaction is incomplete (likely due to aggregation).

-

Part 4: The Sensitive Dimension – Mmt/Trt

Target: Cysteine (Trt vs Mmt) or Lysine (Mtt). Mechanism: Equilibrium-controlled acidolysis.

Mmt (Monomethoxytrityl) is removed by 1% TFA, whereas other side chains (Boc, Pbf) require >50% TFA. This allows for the selective exposure of Cysteines for on-resin disulfide formation.

Visualization: Selective Acidolysis Workflow

Figure 2: Workflow for selective removal of Mmt groups using dilute acid.

Protocol 3: Mmt Removal (The "Dilute Acid" Cycle)

Crucial Constraint: The Trityl cation generated is highly reactive. If the reaction is done in static equilibrium, the Trityl will re-attach to the Cysteine.

-

Flow Method (Recommended):

-

Batch Method:

-

Treat with 1% TFA/DCM (with TIS) for 1 minute.

-

Drain immediately.

-

Repeat 10-15 times.

-

Stop Condition: When the filtrate no longer turns orange/yellow (the color of the trityl cation).

-

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[5][6][7][8][][10][][12][13][14] Chemical Reviews. A comprehensive review of orthogonal strategies.

-

Behrendt, R., et al. (2016).[15] New Methods in Peptide Synthesis.[16] Journal of Peptide Science. Discusses the evolution of Alloc and Dde chemistries.

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[2][15][][10][][16][17][18] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. The foundational text for SPPS.[1][]

-

Biotage Application Notes. (2023). Optimizing the removal of MMT and ivDde protecting groups. Provides specific industrial optimization data for hydrazine and dilute acid protocols.

-

Sigma-Aldrich Technical Bulletin. Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection. Detailed protocols for TFA and scavenger usage.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 17. biotage.com [biotage.com]

- 18. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane

To: Research & Development Division

Subject: Technical Application Note: Regioselective Synthesis of 1-(

Executive Summary

This Application Note details the protocol for the regioselective synthesis of tert-butyl (3-(((benzyloxy)carbonyl)amino)propyl)(methyl)carbamate (also referred to as 1-

The core challenge in this synthesis is the differentiation of the primary and secondary amine moieties within the commercially available starting material,

Strategic Overview & Logic

The synthesis strategy relies on the nucleophilic hierarchy of amines. While secondary amines are typically more basic (due to inductive effects), primary amines are kinetically more nucleophilic towards acylating agents due to lower steric hindrance.

The Pathway:

-

Step 1: Chemoselective Carbamoylation. We target the unhindered primary amine using

-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu). Unlike Cbz-Cl, the succinimide ester is less reactive, amplifying the kinetic selectivity for the primary amine over the sterically hindered -

Step 2: Secondary Amine Protection. The remaining secondary amine is protected using Di-tert-butyl dicarbonate (Boc

O) to yield the final orthogonal product.

Reaction Scheme Visualization

Caption: Figure 1. Sequential regioselective protection strategy leveraging steric differentiation.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| 88.15 | 1.0 | Starting Material | |

| Cbz-OSu | 249.22 | 0.95 | Selective Protecting Group |

| Boc | 218.25 | 1.2 | Secondary Protection |

| Triethylamine (TEA) | 101.19 | 1.5 | Base (Step 2) |

| Dichloromethane (DCM) | - | Solvent | Reaction Medium |

Note: We use 0.95 equivalents of Cbz-OSu to ensure complete consumption of the acylating agent, preventing bis-protection. Unreacted diamine is easily removed during workup.

Step 1: Selective Cbz-Protection of the Primary Amine

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen (

). -

Solvation: Dissolve

-methyl-1,3-propanediamine (1.0 g, 11.3 mmol, 1.0 equiv) in anhydrous DCM (40 mL). Cool the solution to 0°C using an ice/water bath. -

Addition: Dissolve Cbz-OSu (2.67 g, 10.7 mmol, 0.95 equiv) in DCM (20 mL). Add this solution dropwise to the amine over 30 minutes.

-

Mechanistic Insight: Slow addition at low temperature favors the kinetically faster reaction with the primary amine.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

-

Monitoring: Check TLC (System: 10% MeOH in DCM with 1%

). The starting diamine (ninhydrin stain: blue) should disappear/diminish, and a new spot (Intermediate 1) should appear. -

Workup (Simplified):

-

Wash the organic layer with 5%

(2 x 30 mL) to remove released N-hydroxysuccinimide. -

Wash with Brine (1 x 30 mL).

-

Dry over

, filter, and concentrate in vacuo. -

Checkpoint: The intermediate, Benzyl (3-(methylamino)propyl)carbamate , is typically a viscous oil. It can be used directly in Step 2 without column chromatography if purity is >90% by NMR.

-

Step 2: Boc-Protection of the Secondary Amine

-

Setup: Redissolve the crude intermediate from Step 1 in DCM (30 mL).

-

Base Addition: Add Triethylamine (2.4 mL, 17.0 mmol, 1.5 equiv).

-

Protection: Add Boc

O (3.0 g, 13.6 mmol, ~1.2 equiv relative to original SM). -

Reaction: Stir at RT for 12–16 hours.

-

Why long duration? Acylation of secondary amines is slower than primary amines; the steric bulk of the

-methyl group and the Boc anhydride requires time for completion.

-

-

Workup:

-

Dilute with DCM (50 mL).[3]

-

Wash with 0.5 M HCl (2 x 30 mL) to remove TEA and any unreacted amine.

-

Wash with Sat.

(30 mL) and Brine (30 mL). -

Dry over

and concentrate.

-

-

Purification: Purify the residue via flash column chromatography (Silica gel).

-

Eluent: Hexanes:Ethyl Acetate (Gradient 8:2 to 6:4).

-

Product: Colorless to pale yellow oil.

-

Quality Control & Validation

The following analytical data confirms the structural integrity of the synthesized molecule.

Expected NMR Signatures ( )

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 7.30 – 7.35 | Multiplet | 5H | Cbz Phenyl Ring |

| Benzylic | 5.10 | Singlet | 2H | Cbz |

| Carbamate NH | 5.20 – 5.50 | Broad Singlet | 1H | Cbz |

| N-Methyl | 2.84 | Singlet | 3H | |

| Boc Methyl | 1.45 | Singlet | 9H | Boc |

| Backbone | 3.10 – 3.30 | Multiplet | 4H | |